molecular formula C16H14Cl2O5 B15101351 methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B15101351
M. Wt: 357.2 g/mol
InChI Key: YRBZARLNDFRBCX-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative characterized by multiple functional groups. Its structure includes:

  • A 6-chloro substituent on the coumarin core.
  • A 2-chloroprop-2-en-1-yloxy group at position 7, introducing steric bulk and electrophilic character.
  • A methyl group at position 4.
  • An acetate ester at position 3.

The compound’s molecular formula is C₁₆H₁₄Cl₂O₅, with a molecular weight of 357.19 g/mol. Its synthesis likely involves nucleophilic substitution of a hydroxylated coumarin precursor with 2-chloroprop-2-en-1-yl bromide, followed by esterification . Coumarins with similar substitution patterns are known for diverse biological activities, though specific data for this compound remains unreported in the provided evidence .

Properties

Molecular Formula

C16H14Cl2O5

Molecular Weight

357.2 g/mol

IUPAC Name

methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C16H14Cl2O5/c1-8(17)7-22-14-6-13-10(4-12(14)18)9(2)11(16(20)23-13)5-15(19)21-3/h4,6H,1,5,7H2,2-3H3

InChI Key

YRBZARLNDFRBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Etherification: The chlorinated chromenone is reacted with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate to form the chloropropenyl ether.

    Esterification: Finally, the methyl acetate group is introduced through an esterification reaction using acetic anhydride or methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group or other reducible functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers, amines, or other substituted derivatives.

Scientific Research Applications

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced activity of these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate and analogous coumarin derivatives are outlined below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound 6-Cl, 7-(2-chloroprop-2-en-1-yl)oxy, 4-Me, 3-acetate C₁₆H₁₄Cl₂O₅ 357.19 Ester, lactone, chloroalkenyl High lipophilicity due to two Cl atoms and bulky propenyloxy group
6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate 6-Cl, 7-OAc, 4-Me C₁₂H₉ClO₄ 252.65 Ester, lactone Simpler structure; lacks chlorine on the alkoxy group
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 6-Cl, 7-(2-methylpropenyloxy), 4-Me, 3-COOH C₁₆H₁₅ClO₅ 323.74 Carboxylic acid, lactone Acidic group at position 3; reduced Cl count
Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate 6-Cl, 7-OH, 4-Me, 4-acetate C₁₂H₉ClO₅ 268.65 Ester, lactone, hydroxyl Hydroxyl group enhances hydrogen bonding potential

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-chloroprop-2-en-1-yloxy group increases lipophilicity compared to compounds with methylpropenyloxy or hydroxyl groups . This may enhance membrane permeability but reduce aqueous solubility.

Functional Group Influence :

  • Acetate vs. Carboxylic Acid : The target compound’s ester group (position 3) contrasts with the carboxylic acid in , altering polarity and metabolic stability.
  • Hydroxyl vs. Chloroalkenyloxy : The hydroxyl group in facilitates hydrogen bonding, whereas the chloroalkenyloxy group in the target compound may participate in radical or nucleophilic reactions .

Synthetic Pathways :

  • Similar to , the target compound’s synthesis likely involves alkoxy group introduction via nucleophilic substitution under anhydrous conditions.
  • Compared to , the use of 2-chloroprop-2-en-1-yl bromide instead of 2-methylpropenyl bromide introduces additional steric and electronic challenges.

Spectroscopic Differences :

  • IR Spectroscopy : The target compound’s IR spectrum would show distinct C-Cl stretches (~700 cm⁻¹) and ester C=O vibrations (~1730 cm⁻¹), differing from the hydroxyl group’s broad band (~3200–3600 cm⁻¹) in .
  • ¹H-NMR : The chloropropenyloxy group’s protons would exhibit coupling patterns distinct from methylpropenyloxy or ethoxycarbonylmethoxy groups in other derivatives .

Research Findings and Implications

  • ADMET Considerations: The compound’s lipophilicity may improve bioavailability but could pose challenges for renal clearance.
  • Future Directions : Comparative studies on enzymatic hydrolysis (ester vs. acid derivatives) and docking analyses (e.g., with bacterial targets) are recommended to elucidate structure-activity relationships.

Biological Activity

Methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chlorinated chromenone core and functional groups including a chloropropenyl ether and a methyl acetate group, positions it as a subject of interest in biological activity studies.

Molecular Characteristics

PropertyValue
Molecular Formula C16H14Cl2O5
Molecular Weight 357.2 g/mol
IUPAC Name methyl 2-[6-chloro-7-(2-chloroprop-2-enoxy)-4-methyl-2-oxochromen-3-yl]acetate
InChI Key YRBZARLNDFRBCX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key steps include:

  • Formation of the Chromenone Core : Cyclization of a suitable phenol derivative with an α,β-unsaturated carbonyl compound.
  • Chlorination : Introduction of chlorine using reagents like thionyl chloride or phosphorus pentachloride.
  • Etherification : Reaction with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Recent studies have demonstrated that compounds similar to methyl {6-chloro...} exhibit significant cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others. For instance:

  • Inhibition of MCF-7 Cells : Compounds with similar structures have shown IC50 values ranging from 0.47 to 16.1 μM against MCF-7 cells, indicating potent anticancer properties .
  • Mechanism of Action : The mechanism involves inhibition of specific enzymes related to cancer progression, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by acting as an inhibitor of enzymes involved in inflammatory processes. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can act as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for neurodegenerative diseases such as Alzheimer's disease:

  • AChE Inhibition : Certain derivatives showed more potent AChE inhibitory activity compared to parent compounds, demonstrating their potential as therapeutic agents .

Case Studies

Several case studies have highlighted the effectiveness of chromenone derivatives in various biological assays:

  • Study on Coumarin Derivatives : A study found that coumarin-containing ketones exhibited strong activity against breast cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
  • Memory Enhancement Tests : In animal models, specific derivatives were evaluated for their ability to improve memory in scopolamine-induced amnesia models, showing promise for cognitive enhancement .

Q & A

Q. What are the optimal synthetic routes for methyl {6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?

  • Methodology : The synthesis of coumarin derivatives typically involves nucleophilic substitution or esterification. For analogous compounds (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate), refluxing 7-hydroxy-4-methylcoumarin with ethyl bromopropanoate in acetone/ethanol using K₂CO₃ as a base yields 81–82% purity . For the target compound, substituting the hydroxy group at position 7 with 2-chloroprop-2-en-1-yl chloride under similar conditions may optimize yield. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., methyl at C4, chloropropenyloxy at C7) .
  • X-ray crystallography : Resolve the chromen-2-one core and ester groups, as demonstrated for related compounds (e.g., 4-(7-acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) .
  • Mass spectrometry : Confirm molecular weight (C₁₆H₁₄Cl₂O₅) via high-resolution ESI-MS .

Q. What safety protocols are critical during synthesis?

  • Methodology :
  • Handle chlorinated reagents (e.g., 2-chloroprop-2-en-1-yl chloride) in a fume hood due to volatility and toxicity .
  • Use inert atmospheres (N₂/Ar) for reactions involving moisture-sensitive intermediates .
  • Employ PPE (gloves, goggles) and rigorous waste disposal for halogenated byproducts .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro, methyl, chloropropenyloxy) influence biological activity?

  • Methodology : Compare bioactivity data from structural analogs:
CompoundSubstituentsActivityReference
Ethyl 2-{[3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yloxy]}propanoate3,6-Cl, 4-CH₃Enhanced anticancer activity
Ethyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]}propanoate4-(4-OCH₃Ph)Low cytotoxicity, high solubility
  • Hypothesis : The chloropropenyloxy group may enhance electrophilic reactivity, enabling covalent interactions with biological targets (e.g., enzymes) . Validate via molecular docking and in vitro assays.

Q. How can contradictions in reaction yields between literature methods be resolved?

  • Methodology :
  • Case study : A 40% yield reported for ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate was improved to 81–82% by optimizing solvent (DMF vs. acetone) and reaction time (10 hrs vs. 6 hrs) .
  • Recommendation : Use design of experiments (DoE) to test variables (temperature, solvent polarity, base strength) systematically .

Q. What are the mechanistic implications of the chloropropenyloxy group in photochemical reactions?

  • Methodology :
  • The allyl chloride moiety may undergo [2+2] cycloaddition under UV light. Investigate via UV-vis spectroscopy and HPLC to track degradation/products .
  • Compare with non-chlorinated analogs (e.g., methyl 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl acetate) to isolate substituent-specific effects .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology :
  • Use QSAR models trained on coumarin derivatives to estimate logP (lipophilicity) and bioavailability. For example, the chloropropenyloxy group may increase logP by 0.5–1.0 units compared to methoxy analogs .
  • Validate predictions via in vitro permeability assays (e.g., Caco-2 cell monolayers) .

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